

# Spectroscopic data of 2-Propyl-1,3-thiazole-4-carboxylic acid

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## Compound of Interest

Compound Name: 2-Propyl-1,3-thiazole-4-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Propyl-1,3-thiazole-4-carboxylic acid**

**Authored by: A Senior Application Scientist**

## Introduction

**2-Propyl-1,3-thiazole-4-carboxylic acid** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole rings are key components in a variety of pharmacologically active molecules, and the carboxylic acid functional group provides a handle for further chemical modification or can play a direct role in binding to biological targets.[1] A thorough understanding of the spectroscopic properties of this molecule is fundamental for its identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

This guide provides a comprehensive overview of the expected spectroscopic data for **2-Propyl-1,3-thiazole-4-carboxylic acid**, including Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. The protocols described herein represent best practices for the acquisition of high-quality spectroscopic data for this class of compounds.

## Molecular Structure and Atom Labeling

The chemical structure of **2-Propyl-1,3-thiazole-4-carboxylic acid** is presented below. A systematic labeling of the carbon and hydrogen atoms is crucial for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of **2-Propyl-1,3-thiazole-4-carboxylic acid** with atom labeling.

## <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

### Predicted <sup>1</sup>H NMR Spectrum

The predicted <sup>1</sup>H NMR spectrum of **2-Propyl-1,3-thiazole-4-carboxylic acid** in a solvent like DMSO-d<sub>6</sub> would exhibit several distinct signals:

- Carboxylic Acid Proton (O<sub>2</sub>-H): This proton is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of approximately 12-13 ppm.<sup>[2][3]</sup> The broadness is due to hydrogen bonding and chemical exchange.
- Thiazole Ring Proton (H<sub>5</sub>): The single proton on the thiazole ring is in an electron-deficient environment and is expected to resonate as a singlet in the range of 8.0-8.5 ppm.
- Propyl Group Protons:
  - Methylene Protons adjacent to the thiazole ring (H<sub>1</sub>): These protons are deshielded by the aromatic ring and are expected to appear as a triplet around 2.8-3.2 ppm.
  - Methylene Protons (H<sub>2</sub>): These protons will be a sextet (or multiplet) in the range of 1.7-2.0 ppm.
  - Methyl Protons (H<sub>3</sub>): The terminal methyl group protons are the most shielded and will appear as a triplet around 0.9-1.1 ppm.

## Predicted $^1\text{H}$ NMR Data Summary

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
O <sub>2</sub> -H	12.0 - 13.0	Broad Singlet	1H
H <sub>5</sub>	8.0 - 8.5	Singlet	1H
H <sub>1</sub>	2.8 - 3.2	Triplet	2H
H <sub>2</sub>	1.7 - 2.0	Sextet	2H
H <sub>3</sub>	0.9 - 1.1	Triplet	3H

## Experimental Protocol for $^1\text{H}$ NMR

- Sample Preparation: Weigh approximately 5-10 mg of **2-Propyl-1,3-thiazole-4-carboxylic acid** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ). The use of DMSO- $\text{d}_6$  is recommended as it effectively dissolves most carboxylic acids and allows for the observation of the acidic proton.[\[4\]](#)
- Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal resolution.
  - Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak of DMSO- $\text{d}_6$  at 2.50 ppm.[\[4\]](#)

## $^{13}\text{C}$ Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

### Predicted $^{13}\text{C}$ NMR Spectrum

The predicted  $^{13}\text{C}$  NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule:

- Carboxylic Acid Carbon ( $\text{C}_6$ ): This carbon is highly deshielded and is expected to appear in the range of 160-170 ppm.
- Thiazole Ring Carbons:
  - $\text{C}_7$  (C-2): This carbon, bonded to the nitrogen and sulfur atoms and the propyl group, will be significantly deshielded, appearing around 165-175 ppm.
  - $\text{C}_4$  (C-4): The carbon bearing the carboxylic acid group will resonate in the range of 140-150 ppm.
  - $\text{C}_5$  (C-5): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons, appearing around 120-130 ppm.
- Propyl Group Carbons:
  - $\text{C}_1$ : The methylene carbon directly attached to the thiazole ring will be in the range of 30-35 ppm.
  - $\text{C}_2$ : The central methylene carbon will appear around 20-25 ppm.
  - $\text{C}_3$ : The terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.<sup>[5]</sup>

### Predicted $^{13}\text{C}$ NMR Data Summary

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C <sub>7</sub>	165 - 175
C <sub>6</sub>	160 - 170
C <sub>4</sub>	140 - 150
C <sub>5</sub>	120 - 130
C <sub>1</sub>	30 - 35
C <sub>2</sub>	20 - 25
C <sub>3</sub>	10 - 15

## Experimental Protocol for <sup>13</sup>C NMR

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of <sup>13</sup>C.
- Data Acquisition:
  - Use a standard proton-decoupled pulse sequence to acquire the <sup>13</sup>C NMR spectrum. This will result in a spectrum where each unique carbon appears as a singlet.
  - A longer acquisition time and a larger number of scans are typically required compared to <sup>1</sup>H NMR.
  - Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.5 ppm.[\[4\]](#)
  - Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It is used to determine the molecular weight and elemental composition of a compound.

## Expected Mass Spectrum

The molecular weight of **2-Propyl-1,3-thiazole-4-carboxylic acid** ( $C_7H_9NO_2S$ ) is 171.22 g/mol.<sup>[6]</sup> In a high-resolution mass spectrum, the exact mass would be observed. Using electrospray ionization (ESI), common adducts would be expected.

## Predicted Mass Spectrometry Data

Adduct	Predicted m/z
$[M+H]^+$	172.0427
$[M+Na]^+$	194.0246
$[M-H]^-$	170.0281

Data predicted by computational models.<sup>[7]</sup>

## Experimental Protocol for Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10  $\mu$ L/min).
- **Data Acquisition:** Acquire the mass spectrum in both positive and negative ion modes to observe both  $[M+H]^+$  and  $[M-H]^-$  ions.
- **Analysis:** Determine the molecular weight from the observed m/z values of the molecular ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

## Characteristic IR Absorptions

The IR spectrum of **2-Propyl-1,3-thiazole-4-carboxylic acid** is expected to be dominated by the absorptions of the carboxylic acid group.

- **O-H Stretch:** A very broad and strong absorption band from approximately 2500 to 3300  $\text{cm}^{-1}$  is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][8]
- **C-H Stretch:** Absorptions for the  $\text{sp}^3$  C-H bonds of the propyl group will appear just below 3000  $\text{cm}^{-1}$  (typically 2850-2960  $\text{cm}^{-1}$ ). The  $\text{sp}^2$  C-H stretch of the thiazole ring may be observed around 3100  $\text{cm}^{-1}$ .
- **C=O Stretch:** A strong, sharp absorption band between 1700 and 1725  $\text{cm}^{-1}$  is expected for the carbonyl group of the carboxylic acid.[8]
- **C=N and C=C Stretches:** The thiazole ring will have characteristic stretching vibrations in the 1500-1650  $\text{cm}^{-1}$  region.
- **C-O Stretch and O-H Bend:** A medium to strong absorption band between 1210 and 1320  $\text{cm}^{-1}$  is expected for the C-O stretch, coupled with the O-H in-plane bend.[8]
- **O-H Bend (Out-of-Plane):** A broad absorption may be seen around 900-960  $\text{cm}^{-1}$  corresponding to the out-of-plane bend of the hydrogen-bonded O-H group.[8]

## Predicted IR Data Summary

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Intensity
2500 - 3300	O-H stretch (carboxylic acid)	Strong, Broad
2850 - 2960	C-H stretch (alkyl)	Medium
1700 - 1725	C=O stretch (carboxylic acid)	Strong
1500 - 1650	C=N, C=C stretch (thiazole ring)	Medium
1210 - 1320	C-O stretch / O-H bend	Medium-Strong
900 - 960	O-H bend (out-of-plane)	Medium, Broad

## Experimental Protocol for IR Spectroscopy (ATR)

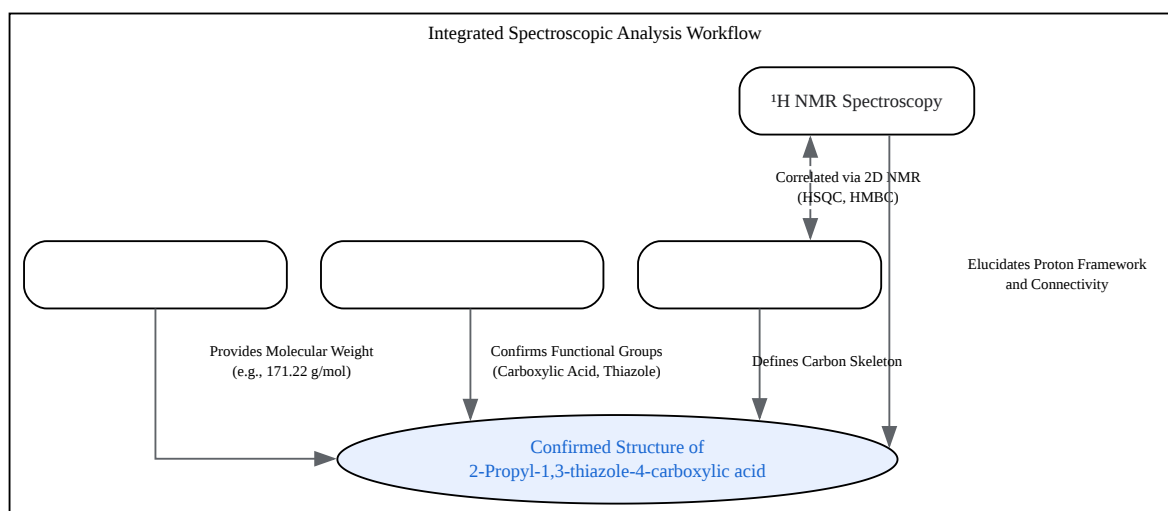
- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the ATR crystal.
- **Background Scan:** Record a background spectrum of the empty ATR crystal.
- **Sample Scan:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

## Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of **2-Propyl-1,3-thiazole-4-carboxylic acid** requires the integration of data from all the spectroscopic techniques described above. The following workflow illustrates this process.





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Caption: Workflow for integrated spectroscopic analysis.

## Conclusion

The spectroscopic characterization of **2-Propyl-1,3-thiazole-4-carboxylic acid** is essential for its unambiguous identification and quality control. This guide provides a detailed prediction of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS, and IR data for this compound, based on established spectroscopic principles. The provided experimental protocols offer a reliable framework for researchers to acquire high-quality data. By integrating the information from these complementary techniques, scientists can confidently confirm the structure and purity of this important heterocyclic molecule, facilitating its application in research and development.

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